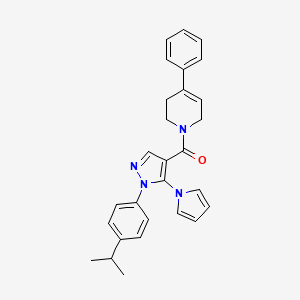
(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C28H28N4O and its molecular weight is 436.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-(4-isopropylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone, often referred to by its structural components, is a member of the pyrazole and dihydropyridine classes of organic compounds. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and a dihydropyridine moiety. Its molecular formula is C22H24N4, and it possesses multiple functional groups that contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of mitogen-activated protein kinase 14 (MAPK14) . MAPK14 plays a crucial role in cellular signaling pathways that regulate various biological processes including cell proliferation, differentiation, and apoptosis. Inhibition of this kinase can lead to altered gene expression involved in these pathways, which has implications in cancer therapy and other diseases characterized by dysregulated cell signaling.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds within the pyrazole class. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to inhibit MAPK14 suggests potential efficacy against cancers where this pathway is upregulated.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Compound Tested | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|---|
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 36.78 | STS Inhibition | |
| Similar Pyrazole | A549 (Lung Cancer) | 50.0 | MAPK14 Inhibition |
Neuroprotective Effects
Additionally, compounds similar to the one have been evaluated for neuroprotective effects. The inhibition of specific kinases involved in neuroinflammation could position this compound as a candidate for treating neurodegenerative diseases.
Case Studies
Case Study 1: In Vitro Efficacy
A study published in Nature Reviews explored various pyrazole derivatives' effects on cancer cell lines. The compound demonstrated significant inhibition of proliferation in MCF-7 cells with an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as an alternative treatment option.
Case Study 2: Animal Models
In vivo studies using murine models have shown that administration of related pyrazole compounds resulted in reduced tumor growth rates compared to control groups. These findings support the hypothesis that targeting MAPK14 can effectively slow tumor progression.
Properties
IUPAC Name |
(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(4-propan-2-ylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c1-21(2)22-10-12-25(13-11-22)32-27(30-16-6-7-17-30)26(20-29-32)28(33)31-18-14-24(15-19-31)23-8-4-3-5-9-23/h3-14,16-17,20-21H,15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTJLFNJRWFDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














